molecular formula C19H20Cl2N2O B1359513 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898763-30-9

3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1359513
M. Wt: 363.3 g/mol
InChI Key: MZSJTZAGIVVAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound . It is also known as MBC or Eusolex 232.


Molecular Structure Analysis

The molecular structure of 3,5-dichloro-4’-(4-methylpiperazinomethyl) benzophenone contains a total of 46 bonds. This includes 26 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 aromatic ketone, and 2 tertiary amines .

Scientific Research Applications

Transformation and Toxicity in Water Treatment

  • Transformation Pathways : Benzophenones, including derivatives similar to 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone, undergo transformation during water treatment processes like chlorination. These transformations lead to the formation of toxic by-products, emphasizing the need for careful management in water treatment (Liu, Wei, Liu, & Du, 2016).

  • Stability and Toxicity : The stability and toxicity of chlorinated benzophenone UV filters in water have been studied, indicating the formation of chlorinated products with varying stability and toxicity. This research is crucial for understanding the environmental impact of such compounds in aquatic systems (Zhuang, Žabar, Grbović, Dolenc, Yao, Tišler, & Trebše, 2013).

Environmental Presence and Impact

  • Occurrence in Environment : Research has documented the presence of benzophenone-type UV filters, closely related to the specified compound, in environmental samples such as sediment and sewage sludge. These findings are pivotal in assessing the ecological risks associated with these chemicals (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).

Photocatalytic Degradation

  • Photocatalytic Activity : Studies on the photocatalytic degradation of benzophenone-3, a compound in the same family, offer insights into methods for mitigating the environmental impact of such compounds. This research is vital for developing water treatment technologies that effectively remove these contaminants (Wang, Deb, Srivastava, Iftekhar, Ambat, & Sillanpää, 2019).

properties

IUPAC Name

(3,5-dichlorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O/c1-22-6-8-23(9-7-22)13-14-2-4-15(5-3-14)19(24)16-10-17(20)12-18(21)11-16/h2-5,10-12H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSJTZAGIVVAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642996
Record name (3,5-Dichlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

CAS RN

898763-30-9
Record name (3,5-Dichlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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